N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine
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Overview
Description
2-{[1-(4-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL]AMINO}-3-METHYLBUTANOIC ACID is a complex organic compound that features a tetrahydroisoquinoline core with various functional groups, including a fluorophenyl group, dimethoxy groups, and a carbonyl amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL]AMINO}-3-METHYLBUTANOIC ACID typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing reagent is introduced.
Dimethoxy Group Addition: Methoxylation can be performed using methanol and a suitable catalyst.
Carbonyl Amino Linkage Formation: This involves the reaction of the tetrahydroisoquinoline derivative with an isocyanate or carbamoyl chloride to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
2-{[1-(4-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL]AMINO}-3-METHYLBUTANOIC ACID has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.
Pharmacology: Research focuses on its effects on various biological pathways and its potential as a drug candidate.
Biochemistry: It is used to study enzyme interactions and metabolic pathways.
Industrial Chemistry: Its derivatives are explored for use in materials science and as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(4-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL]AMINO}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the dimethoxy groups play crucial roles in binding to these targets, while the tetrahydroisoquinoline core provides structural stability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL]AMINO}-3-METHYLBUTANOIC ACID
- 2-{[1-(4-BROMOPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL]AMINO}-3-METHYLBUTANOIC ACID
Uniqueness
The presence of the fluorophenyl group in 2-{[1-(4-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL]AMINO}-3-METHYLBUTANOIC ACID imparts unique electronic properties that can enhance its binding affinity and specificity for certain biological targets compared to its chloro- and bromo- analogs. Additionally, the dimethoxy groups contribute to its solubility and metabolic stability.
This detailed article provides a comprehensive overview of 2-{[1-(4-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL]AMINO}-3-METHYLBUTANOIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H27FN2O5 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H27FN2O5/c1-13(2)20(22(27)28)25-23(29)26-10-9-15-11-18(30-3)19(31-4)12-17(15)21(26)14-5-7-16(24)8-6-14/h5-8,11-13,20-21H,9-10H2,1-4H3,(H,25,29)(H,27,28)/t20-,21?/m0/s1 |
InChI Key |
UFLCMTAAMKGDNN-BGERDNNASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)F)OC)OC |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)F)OC)OC |
Origin of Product |
United States |
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